molecular formula C15H19ClN2O2 B1320165 (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine CAS No. 917748-03-9

(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine

Cat. No. B1320165
M. Wt: 294.77 g/mol
InChI Key: IYAOOLVRMOVYFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Synthesis of related quinoline derivatives involves multiple steps, including nitration, chlorination, and reactions with different nucleophiles. These processes are key for producing various quinoline compounds, highlighting the complex chemical manipulation of quinoline structures (Heiskell et al., 2005).
  • Characterization Techniques : Characterization of quinoline derivatives, including those similar to the subject compound, employs techniques like NMR spectroscopy, elemental analysis, and X-ray crystallography. These methods confirm the nature of synthesized compounds and are essential in understanding their properties (Bortoluzzi et al., 2011).

Biological Activity

  • Antimicrobial Properties : Quinoline derivatives, including those structurally related to the compound , have been studied for their antimicrobial properties. These compounds show activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (El-Gamal et al., 2016).
  • Antitubercular Potential : Some quinoline compounds have shown promising antitubercular activity. This suggests that derivatives of quinoline, possibly including the compound , could be explored for their efficacy against tuberculosis (Karkara et al., 2020).

properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-3-20-13-4-5-14-11(9-13)8-12(15(16)18-14)10-17-6-7-19-2/h4-5,8-9,17H,3,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAOOLVRMOVYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine

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